Tos-PEG2-THP

Description

Contextualization of Polyethylene (B3416737) Glycol (PEG) in Synthetic Organic Chemistry and Bioconjugation Sciences

Polyethylene glycol (PEG) is a polyether compound with a wide range of applications, from industrial manufacturing to medicine. wikipedia.org In the realms of synthetic chemistry and bioconjugation, PEG chains are prized for their hydrophilicity, biocompatibility, and flexibility. technologynetworks.com The process of covalently attaching PEG chains to molecules, known as "PEGylation," is a well-established technique used to improve the pharmacokinetic properties of therapeutic agents. nih.govsigmaaldrich.com

The inclusion of PEG linkers in molecular design can significantly enhance the aqueous solubility and in vivo stability of biomolecules and small molecule drugs. nih.gov PEGs are available in various lengths, allowing for precise control over the spacing between conjugated molecules. sigmaaldrich.com This is particularly crucial in applications such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where the linker length can directly impact efficacy. sigmaaldrich.comalfa-labotrial.com In organic synthesis, PEG can also be used as a non-toxic, recyclable "green" solvent medium. acs.orgresearchgate.net

| Property | Description | Significance in Chemical Synthesis & Bioconjugation |

|---|---|---|

| Solubility | High solubility in water and many organic solvents. technologynetworks.com | Improves the solubility of hydrophobic molecules, facilitating reactions in aqueous media and enhancing bioavailability of drugs. nih.gov |

| Biocompatibility | Generally non-toxic and non-immunogenic. technologynetworks.comnih.gov | Makes it suitable for in vivo applications, including drug delivery and tissue engineering. sigmaaldrich.com |

| Flexibility | The polymer backbone has a high degree of conformational freedom. technologynetworks.com | Allows for optimal orientation of linked molecules, which can be critical for biological activity. |

| Tunable Length | Can be synthesized in various lengths, from short oligomers to long polymers. frontiersin.org | Enables precise control over the distance between two conjugated moieties, optimizing steric hindrance and interaction with biological targets. nih.gov |

The Foundational Roles of Tosylate and Tetrahydropyran (B127337) Moieties in Advanced Chemical Synthesis

The utility of Tos-PEG2-THP is further enhanced by its terminal functional groups: the tosylate and the tetrahydropyran moieties. Each plays a distinct and critical role in synthetic strategies.

The Tosylate (Ts) group, an abbreviation for p-toluenesulfonate, is renowned in organic chemistry as an excellent leaving group. masterorganicchemistry.com Alcohols are typically poor leaving groups in nucleophilic substitution (SN2) reactions; however, converting an alcohol to a tosylate drastically increases its reactivity. wikipedia.org This transformation is a cornerstone of synthetic chemistry, as it activates the hydroxyl group for displacement by a wide range of nucleophiles. fiveable.menih.gov The effectiveness of tosylate stems from the ability of the sulfonate group to stabilize the negative charge through resonance, making the tosylate anion a very stable, and thus easily displaced, species. fiveable.me Tosylates are also employed as protecting groups for alcohols and amines. wikipedia.org

The Tetrahydropyran (THP) group is a widely used protecting group for alcohols. wikipedia.org It reacts with an alcohol in the presence of an acid catalyst to form a tetrahydropyranyl ether, which is stable under a variety of non-acidic conditions, including exposure to organometallic reagents, hydrides, and strong bases. wikipedia.org This stability allows chemists to perform reactions on other parts of a complex molecule without affecting the protected alcohol. The THP group can be readily removed by acid-catalyzed hydrolysis to restore the original alcohol, making it a reliable and reversible protective strategy. wikipedia.org The tetrahydropyran ring system is also a common structural motif in many biologically active natural products. researchgate.netchemicalbook.com

| Moiety | Primary Role | Key Characteristics | Typical Reaction Conditions |

|---|---|---|---|

| Tosylate (Ts) | Leaving Group | Activates alcohols for SN2 reactions; anion is stabilized by resonance. fiveable.me | Installed using tosyl chloride (TsCl), often with a base like pyridine (B92270). masterorganicchemistry.com Displaced by various nucleophiles. |

| Tetrahydropyran (THP) | Protecting Group | Protects alcohols as THP ethers; stable to basic, reductive, and organometallic conditions. wikipedia.org | Installed using dihydropyran (DHP) with an acid catalyst. Removed via acid-catalyzed hydrolysis. wikipedia.org |

Definitional Scope and Strategic Significance of this compound as a Modular Chemical Building Block

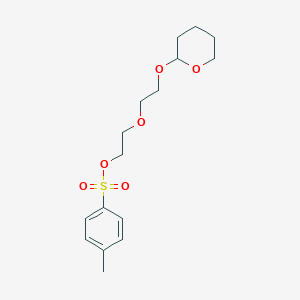

This compound is a heterobifunctional molecule that integrates the advantageous properties of its three components into a single, cohesive unit. medchemexpress.comaxispharm.com Its structure consists of:

A Tetrahydropyran (THP) group at one terminus, protecting a hydroxyl group.

A short, hydrophilic di-ethylene glycol (PEG2) spacer in the middle.

A Tosylate (Ts) group at the other terminus, serving as a reactive site for nucleophilic substitution.

This trifecta of functionalities makes this compound a powerful modular chemical building block . The term "modular" refers to its ability to be incorporated into larger molecules in a planned, stepwise fashion. nih.gov The strategic significance of this design is profound:

Orthogonal Reactivity : The THP-protected alcohol and the tosylate group offer two distinct points of chemistry. The tosylate is electrophilic and ready to react with nucleophiles, while the THP group is stable and requires a specific chemical trigger (acid) for removal and subsequent reaction of the revealed alcohol. This allows for selective, sequential modifications at either end of the linker.

Controlled Assembly : In multi-step syntheses, chemists can first utilize the tosylate as a reactive handle to attach the linker to a substrate via nucleophilic substitution. After this conjugation, the THP group can be removed to expose the hydroxyl group, which can then be used for a subsequent reaction, such as esterification or another coupling reaction.

Application in PROTACs : This modularity is particularly valuable in the rapidly advancing field of PROTACs. enamine.net PROTACs are chimeric molecules that require a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. alfa-labotrial.com this compound is an example of a PEG-based PROTAC linker building block. medchemexpress.com Its defined length, hydrophilicity, and dual-ended reactivity make it an ideal candidate for systematically synthesizing libraries of PROTACs with varying linker configurations to optimize protein degradation activity.

| Identifier | Value |

|---|---|

| CAS Number | 69502-32-5 |

| Molecular Formula | C16H24O6S |

| Molecular Weight | 344.42 g/mol |

| Key Features | THP protecting group, PEG2 spacer, Tosylate leaving group. |

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(oxan-2-yloxy)ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O6S/c1-14-5-7-15(8-6-14)23(17,18)22-13-11-19-10-12-21-16-4-2-3-9-20-16/h5-8,16H,2-4,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIMMUFXKWKAID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOC2CCCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tos Peg2 Thp and Its Functional Analogs

General Synthetic Strategies for Polyethylene (B3416737) Glycol Functionalization

The functionalization of polyethylene glycol (PEG) is a cornerstone of advanced chemical synthesis, enabling the creation of molecules with tailored properties for applications in medical research, drug delivery, and materials science. biochempeg.com The core of these strategies often involves the selective modification of the terminal hydroxyl groups of the PEG chain.

The conversion of a terminal hydroxyl group of a PEG molecule into a tosylate is a critical activation step. The hydroxyl group (-OH) is inherently a poor leaving group for nucleophilic substitution reactions. masterorganicchemistry.com By converting it to a p-toluenesulfonate ester (tosylate, -OTs), it is transformed into an excellent leaving group, readily displaced by a wide range of nucleophiles. masterorganicchemistry.com

The standard procedure for tosylation involves reacting the PEG alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). The reaction mechanism proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of TsCl, leading to the displacement of a chloride ion. chemistrysteps.com The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. A key advantage of this method is that the stereochemistry of the carbon atom attached to the oxygen is retained, as the C-O bond is not broken during the process. masterorganicchemistry.com

For symmetrical diols like diethylene glycol (PEG2), achieving mono-tosylation requires specific strategies to prevent the formation of the di-tosylated byproduct. Common approaches include:

Using a large excess of the diol relative to the tosyl chloride to statistically favor mono-functionalization. jchemlett.com

Employing a protecting group on one of the hydroxyl termini before carrying out the tosylation reaction, ensuring only the free hydroxyl group reacts. rsc.org

| Reagent/Condition | Purpose in Tosylation | Reference |

| Polyethylene Glycol (PEG) | Starting alcohol | mdpi.com |

| p-Toluenesulfonyl chloride (TsCl) | Tosyl group source | |

| Pyridine / Triethylamine | Base to neutralize HCl byproduct | chemistrysteps.com |

| Dichloromethane (B109758) (DCM) / Toluene | Aprotic solvent | mdpi.com |

The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols in organic synthesis due to its ease of introduction, stability under various conditions, and facile removal. nih.govnih.gov It is particularly valuable in multi-step syntheses where one hydroxyl group of a diol needs to be selectively masked while the other is modified.

The introduction of a THP group is achieved by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. total-synthesis.com The mechanism involves the protonation of DHP by the acid catalyst (e.g., p-toluenesulfonic acid (PTSA), pyridinium (B92312) p-toluenesulfonate (PPTS)) to form a resonance-stabilized oxocarbenium ion. total-synthesis.com The hydroxyl group of the PEG scaffold then acts as a nucleophile, attacking the electrophilic carbon of this intermediate. A final deprotonation step yields the tetrahydropyranyl ether, which is a type of acetal (B89532), and regenerates the acid catalyst. total-synthesis.com

THP-protected alcohols exhibit robust stability towards strong bases, organometallic reagents, alkylating agents, and acylating agents. total-synthesis.comiris-biotech.de However, the acetal linkage is highly labile under mild acidic conditions, allowing for straightforward deprotection to regenerate the hydroxyl group when needed. total-synthesis.comiris-biotech.de

Targeted Synthesis and Purification of Tos-PEG2-THP

The synthesis of this compound, 2-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethyl 4-methylbenzenesulfonate, is a targeted process that combines the principles of protection and activation. The structure contains a diethylene glycol (PEG2) spacer, with one terminus protected by a THP group and the other activated as a tosylate.

A logical synthetic pathway for this compound involves a two-step sequence starting from diethylene glycol:

Mono-protection of Diethylene Glycol: Diethylene glycol is reacted with a controlled amount of 3,4-dihydro-2H-pyran (DHP) and a catalytic quantity of an acid like PTSA in an inert solvent such as dichloromethane (DCM). This reaction yields a mixture containing the desired mono-protected product (HO-PEG2-THP), the di-protected byproduct (THP-O-PEG2-O-THP), and unreacted diethylene glycol. The mono-protected intermediate must be isolated, typically via column chromatography.

Tosylation of the Free Hydroxyl Group: The purified HO-PEG2-THP is then reacted with tosyl chloride (TsCl) in the presence of a base like pyridine. The hydroxyl group of the intermediate performs a nucleophilic attack on the sulfur atom of TsCl, forming the tosylate ester and pyridinium hydrochloride. chemistrysteps.com

This sequential approach ensures the regioselective functionalization of the diethylene glycol scaffold, resulting in the desired heterobifunctional molecule.

Rigorous characterization is essential to confirm the identity and purity of the intermediate and final products during the synthesis of this compound. A suite of analytical techniques is employed for this purpose.

| Technique | Application in Synthesis of this compound | Expected Observations |

| Thin-Layer Chromatography (TLC) | Monitors reaction progress and aids in developing purification protocols. jchemlett.com | Distinct spots for starting materials, intermediates, and the final product with different Rf values. |

| Column Chromatography | Purifies the mono-protected intermediate and the final this compound product. reddit.com | Isolation of the pure compound from byproducts and unreacted reagents. |

| Mass Spectrometry (MS) | Confirms the molecular weight of the synthesized compounds. jchemlett.com | A molecular ion peak corresponding to the exact mass of this compound. |

| ¹H NMR Spectroscopy | Elucidates the chemical structure and confirms the presence of all components. | Characteristic signals for the aromatic protons of the tosyl group, the methylene (B1212753) protons of the PEG2 linker, and the protons of the THP ring, with correct integration ratios. |

| ¹³C NMR Spectroscopy | Confirms the carbon framework of the molecule. | Resonances corresponding to all unique carbon atoms in the tosyl, PEG2, and THP moieties. |

| FTIR Spectroscopy | Identifies key functional groups. | Disappearance of the broad O-H stretch from the alcohol intermediate and the appearance of strong characteristic S=O stretching bands for the sulfonate ester in the final product. |

Applications of Tos Peg2 Thp in Emerging Chemical and Biological Systems

Strategic Utilization of Tos-PEG2-THP in Modern Bioconjugation Techniques

Multi-Component Bioconjugate Synthesis Strategies Incorporating this compound

This compound plays a significant role in multi-component bioconjugate synthesis, primarily by serving as a linker molecule that facilitates the precise assembly of different molecular entities. Its most prominent application lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs) medchemexpress.commedchemexpress.commedchemexpress.com. PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. They typically consist of three key components: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting these two ligands medchemexpress.commedchemexpress.com.

This compound functions as an effective linker in this strategy. The tosylate group, a potent leaving group, readily undergoes nucleophilic substitution reactions with amine or thiol functionalities present on biomolecules or synthetic ligands, forming stable covalent bonds axispharm.combroadpharm.com. This allows for the precise attachment of the PEG linker to one of the PROTAC components. The polyethylene (B3416737) glycol (PEG) chain within this compound enhances the solubility and stability of the resulting bioconjugate, which is crucial for its biological activity and pharmacokinetic properties axispharm.combroadpharm.com. By enabling the controlled conjugation of distinct molecular partners, this compound contributes to the creation of sophisticated molecular architectures tailored for specific biological functions, such as targeted protein degradation.

Table 1: Applications of this compound in Bioconjugation and Molecular Assembly

| Application Area | Specific Use | Key Functional Groups Involved | Outcome/Benefit | Citation(s) |

| PROTAC Synthesis | Linking target protein ligand and E3 ligase ligand | Tosylate, PEG | Targeted protein degradation via proximity-induced ubiquitination and proteasomal degradation, enhancing specificity and efficacy. | medchemexpress.commedchemexpress.commedchemexpress.com |

| Bioconjugation | Attaching PEG chains to biomolecules | Tosylate, PEG | Improved solubility, stability, and pharmacokinetic profiles of biomolecules, reducing immunogenicity and increasing circulation half-life. | axispharm.combroadpharm.com |

| Drug Delivery | Enhancing therapeutic agent properties | PEG | Increased aqueous solubility and stability of drug conjugates, facilitating formulation and delivery. | axispharm.com |

| Surface Modification | Functionalizing material surfaces | Tosylate, PEG | Imparting specific surface properties such as biocompatibility, reduced non-specific protein adsorption, or facilitating further functionalization. | broadpharm.com |

Contributions of this compound to Polymer Chemistry and Functional Material Science

The structural features of this compound, particularly its tosylate and PEG components, lend themselves to significant contributions in polymer chemistry and the development of advanced functional materials.

Precision Polymer Synthesis and Functionalization Using this compound as a Monomeric or Initiating Building Block

While this compound is primarily recognized as a linker, its constituent functional groups are relevant to principles of precision polymer synthesis. Tosylate groups are known to serve as effective initiating moieties in various controlled polymerization techniques, such as Cationic Ring-Opening Polymerization (CROP) and Atom Transfer Radical Polymerization (ATRP) mdpi.comnih.gov. In these methods, the tosylate group can facilitate the reversible activation and deactivation of polymer chains, enabling precise control over molecular weight, polydispersity, and end-group functionality. Although this compound itself is not typically employed as a primary monomer for bulk polymerization, its tosyl end can act as a reactive handle for initiating polymer growth or for post-polymerization functionalization. Furthermore, the pre-formed PEG chain within this compound represents a polymeric segment that can be incorporated into more complex macromolecular structures, contributing to the synthesis of well-defined polymer architectures d-nb.info.

Development of Novel Polymeric Architectures through this compound Incorporation

The incorporation of this compound into larger molecular constructs allows for the development of novel and complex polymeric architectures. As demonstrated by its use in PROTAC synthesis, this compound acts as a crucial building block that links distinct functional units (e.g., protein-binding ligands) into a defined, multi-component molecular architecture medchemexpress.commedchemexpress.commedchemexpress.com. The PEG spacer provides flexibility and appropriate spacing between these units, which is critical for the efficacy of such molecules. Beyond PROTACs, the concept of "PEG-precision conjugates" highlights the broader utility of PEGylated molecules, including linkers like this compound, in creating sequence-defined macromolecules with tailored properties d-nb.info. These structures can range from simple conjugates to more elaborate dendritic or block copolymer systems where precise control over chain length, composition, and spatial arrangement is paramount.

Fabrication and Functionalization of Advanced Materials Derived from this compound Scaffolds

This compound can serve as a component in the fabrication and functionalization of advanced materials. Its application in surface modification, for instance, allows for the covalent tethering of the PEG-tosylate moiety to various substrates, thereby imparting desirable surface characteristics such as enhanced biocompatibility or reduced non-specific binding broadpharm.com. Related PEG derivatives, such as Tos-PEG2-NH2, have been noted for their utility in nanotechnology and the development of functional coatings biochempeg.com. By leveraging the reactive tosylate group, this compound can be anchored onto polymeric scaffolds, nanoparticles, or solid supports. This functionalization process can precede or follow material fabrication, enabling the creation of advanced materials with precisely engineered properties for applications in areas like drug delivery, diagnostics, and biomaterials.

Reactivity Profiles and Mechanistic Investigations of Tos Peg2 Thp

Elucidation of Nucleophilic Substitution Reactions Involving the Tosylate Leaving Group

The tosylate (p-toluenesulfonate) group is a well-established and highly effective leaving group in organic synthesis, crucial for facilitating nucleophilic substitution reactions.

Kinetic and Thermodynamic Parameters Governing Tosylate Displacement Reactions

Tosylate groups are derived from p-toluenesulfonic acid, a strong acid, making the tosylate anion a stable, weak base and thus an excellent leaving group libretexts.orgmasterorganicchemistry.com. This stability is due to the resonance delocalization of the negative charge across the sulfonate group libretexts.org. The conversion of an alcohol to a tosylate ester transforms a poor leaving group (hydroxide) into a good one, enabling efficient substitution reactions masterorganicchemistry.com.

The mechanism of tosylate displacement typically follows either an SN1 or SN2 pathway, depending on the substrate's structure and reaction conditions. In SN2 reactions, the nucleophile attacks the carbon atom bearing the tosylate group from the backside, leading to inversion of stereochemistry in a concerted step. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, and is favored by primary and secondary substrates with minimal steric hindrance vanderbilt.educhemistrysteps.com. SN1 reactions, conversely, proceed via a carbocation intermediate formed by the departure of the tosylate group, followed by nucleophilic attack. This pathway is favored by tertiary substrates and polar protic solvents, and can lead to racemization if a stereocenter is involved vanderbilt.educhemistrysteps.com.

Table 1: Comparison of Leaving Group Abilities

| Leaving Group | Conjugate Acid pKa | Leaving Group Ability | Typical Reaction Pathways |

| Halides (I⁻, Br⁻, Cl⁻) | HI, HBr, HCl | Good | SN1, SN2 |

| Tosylate (TsO⁻) | p-Toluenesulfonic Acid | Excellent | SN1, SN2 |

| Mesylate (MsO⁻) | Methanesulfonic Acid | Excellent | SN1, SN2 |

| Hydroxide (HO⁻) | Water | Poor | SN1 (after protonation) |

| Alkoxide (RO⁻) | Alcohol | Very Poor | N/A |

Note: While specific kinetic parameters for Tos-PEG2-THP are not detailed in the provided literature, the general principles of tosylate leaving group behavior apply.

Comprehensive Analysis of Substrate Scope and Optimized Reaction Conditions for this compound Conjugations

Tosylate-functionalized PEG linkers, including this compound, are widely employed in bioconjugation and pharmaceutical applications due to the tosylate group's reactivity with nucleophiles axispharm.com. This reactivity allows for the stable and efficient covalent attachment of the PEG chain to target molecules, such as proteins, peptides, or small molecules.

Common nucleophiles that readily react with tosylates include amines and thiols axispharm.com. The reaction conditions for these conjugations are often optimized to ensure efficient coupling and minimize side reactions. For instance, reactions with amines typically occur under mild conditions, forming stable amide bonds, while reactions with thiols can form thioether linkages axispharm.comscielo.brucl.ac.be. The PEG chain itself enhances the solubility of the resulting conjugates in aqueous environments, making these reactions suitable for biological applications axispharm.comchempep.comcreativepegworks.com. This compound is specifically noted as a PEG-based linker utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), highlighting its role in complex molecular assembly medchemexpress.comarctomsci.commedchemexpress.com.

Table 2: Common Nucleophilic Reactions with Tosylates

| Nucleophile Type | Functional Group | Typical Reaction Conditions | Resulting Linkage |

| Amine | -NH₂ | Mildly basic to neutral pH, polar solvents (e.g., DMF, H₂O) | Amide |

| Thiol | -SH | Neutral to mildly basic pH, polar solvents | Thioether |

| Alcohol | -OH | Strong base (e.g., NaH) to form alkoxide, polar solvents | Ether |

Chemical Transformations and Selective Manipulation of the Tetrahydropyran (B127337) (THP) Protecting Group

The tetrahydropyran (THP) group is a widely used protecting group for alcohols, valued for its ease of introduction and stability under various reaction conditions, except for acidic environments organic-chemistry.orgwikipedia.orgtotal-synthesis.comthieme-connect.de.

Detailed Exploration of Acid-Catalyzed Deprotection Methodologies

The THP ether linkage is an acetal (B89532), making it susceptible to cleavage by acid-catalyzed hydrolysis or alcoholysis organic-chemistry.orgwikipedia.orgtotal-synthesis.com. This acid lability is a key characteristic that allows for the selective removal of the THP group.

Commonly employed methods for THP deprotection involve mild acidic conditions. These include treatment with aqueous acetic acid, p-toluenesulfonic acid (TsOH) in water or ethanol (B145695), or pyridinium (B92312) p-toluenesulfonate (PPTS) in alcoholic solvents wikipedia.org. The choice of acid and solvent can be tailored to the specific substrate and desired reaction rate. For instance, using methanol (B129727) or ethanol as a solvent can lead to acetal exchange, forming the corresponding alkyl ether and releasing the deprotected alcohol wikipedia.orgtotal-synthesis.com. Other catalysts like bismuth triflate and various zeolites have also been reported for efficient THP deprotection organic-chemistry.org.

Table 3: Common Acid-Catalyzed THP Deprotection Conditions

| Acid Catalyst | Solvent System | Temperature (°C) | Notes |

| Acetic acid (HOAc) | THF/H₂O | Ambient to 45 | Common, mild conditions |

| p-Toluenesulfonic acid (TsOH) | H₂O or EtOH | Ambient to 55 | Effective, can be used in various concentrations |

| Pyridinium p-toluenesulfonate (PPTS) | EtOH or MeOH | 45-55 | Milder than TsOH, suitable for acid-sensitive substrates |

| Bismuth triflate (Bi(OTf)₃) | Various | Ambient | Relatively non-toxic, insensitive to air/moisture |

| Zeolite H-beta | Various | Various | Heterogeneous, recyclable catalyst |

| Camphorsulfonic acid (CSA) | Methanol | Ambient | Used for acetal exchange |

Principles of Orthogonal Protecting Group Strategies in Complex Multi-Step Syntheses Utilizing this compound

Orthogonal protecting group strategies are fundamental in complex multi-step syntheses, allowing for the selective manipulation of different functional groups within a single molecule. The THP group, being acid-labile, exhibits orthogonality with protecting groups that are stable to acidic conditions but removable by other means, such as base-labile or photolabile groups organic-chemistry.orguchicago.edursc.org.

In the context of this compound, the THP group can be selectively removed under mild acidic conditions, liberating a terminal hydroxyl group. Concurrently, the tosylate group remains intact and available for nucleophilic substitution reactions, which are typically carried out under neutral or basic conditions axispharm.com. This differential reactivity allows for sequential functionalization. For instance, after deprotecting the THP group, the newly exposed alcohol could be further modified, or the tosylate group could be reacted with a nucleophile. This strategy is crucial for building complex structures, such as asymmetric PEG linkers or functionalized bioconjugates, where precise control over reaction sequences is paramount beilstein-journals.orgbeilstein-journals.org.

Table 4: Orthogonality of THP with Common Protecting Groups

| Protecting Group | THP (Tetrahydropyranyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Benzyl Ether (Bn) | Silyl Ethers (e.g., TBS) |

| Removal Condition | Acidic | Acidic (mild to moderate) | Basic (piperidine) | Hydrogenolysis | Fluoride ions (TBAF) |

| Orthogonal to | Base, Reductive, Fluoride | Base, Reductive, Fluoride | Acid, Reductive, Fluoride | Acid, Base, Fluoride | Acid, Base, Reductive |

Note: THP is acid-labile, while Boc is also acid-labile but often requires slightly stronger conditions or different acid types for removal. Fmoc is base-labile, and Benzyl/Silyl ethers have distinct cleavage mechanisms.

Impact of Polyethylene (B3416737) Glycol Chain Length on Reactivity and Intermolecular Interactions

While this compound specifically features a PEG chain of two ethylene (B1197577) oxide units (PEG2), the general principles governing the impact of PEG chain length are relevant to understanding its behavior and potential applications. PEG chains are known to influence a molecule's physicochemical properties, including solubility, steric hindrance, and intermolecular interactions chempep.comcreativepegworks.com.

Longer PEG chains generally enhance water solubility and provide greater spatial separation between conjugated entities. This increased separation can improve the accessibility of functional groups and reduce steric hindrance in conjugation reactions chempep.com. Furthermore, PEGylation is known to improve pharmacokinetic properties by increasing the hydrodynamic radius, which can lead to reduced renal clearance and prolonged circulation times in vivo chempep.comcreativepegworks.com.

However, the length of the PEG linker can also influence reactivity and biological activity. Studies on PEGylated proteins have indicated that while longer linkers may be more reactive in initial conjugation, they can sometimes have an inverse effect on the in vitro bioactivity of the resulting conjugate researchgate.net. The conformation of the PEG chain (e.g., mushroom vs. brush) also plays a role in surface interactions and stealth properties, with chain length being a key determinant of this conformation nih.gov.

Table 5: General Effects of PEG Chain Length

| PEG Chain Length | Effect on Solubility | Effect on Spatial Separation | Effect on Circulation Time | Effect on Steric Hindrance | Potential Impact on Reactivity/Bioactivity |

| Shorter | Moderate | Less | Shorter | Less | Can be more accessible for some reactions |

| Longer | Higher | More | Longer | More | Can improve access to hindered sites, but may affect bioactivity |

Compound Names Mentioned:

this compound

Tetrahydropyran (THP)

Polyethylene Glycol (PEG)

Tosylate (TsO-)

p-Toluenesulfonic acid

Pyridinium p-toluenesulfonate (PPTS)

Bismuth triflate

Zeolite H-beta

Acetic acid

Methanol

Ethanol

Tetrahydrofuran (THF)

Camphorsulfonic acid

PROTACs (Proteolysis Targeting Chimeras)

Boc (tert-Butoxycarbonyl)

Fmoc (9-Fluorenylmethyloxycarbonyl)

Benzyl Ether (Bn)

Silyl Ethers (e.g., TBS)

Comparative Reactivity Analysis with Related PEG Homologs (e.g., Tos-PEGn-THP derivatives)

The reactivity of this compound is primarily dictated by its terminal functional groups: the tosylate and the THP ether. The tosylate moiety is a well-established leaving group, rendering the adjacent carbon atom susceptible to nucleophilic substitution reactions (SN2) organic-chemistry.org. The PEG2 linker provides flexibility and influences solubility, while the THP group typically serves as a protecting group for a hydroxyl function, which can be removed under acidic conditions organic-chemistry.orgconicet.gov.ar.

In a comparative analysis with related PEG homologs, such as Tos-PEGn-THP derivatives where 'n' represents varying lengths of the PEG chain (e.g., PEG1, PEG3, PEG4), several factors would be expected to influence reactivity:

THP Group Stability: The THP group is stable under basic and neutral conditions but is labile under acidic conditions, undergoing hydrolysis to regenerate the alcohol and dihydropyran organic-chemistry.orgconicet.gov.ar. Its presence does not directly participate in the tosylate's leaving group chemistry but could influence reaction conditions or subsequent steps.

Due to the absence of specific experimental data in the provided sources, a direct comparative reactivity table for this compound versus its homologs cannot be generated. The general expectation is that variations in PEG chain length would lead to subtle differences in reaction kinetics and product yields, primarily due to altered solvation, steric hindrance, and conformational dynamics.

Investigation of Steric and Electronic Effects on Reaction Efficiency and Product Yields

The efficiency and yield of reactions involving this compound are influenced by both steric and electronic factors associated with its structure and the reaction environment.

Advanced Research Trajectories and Future Perspectives for Tos Peg2 Thp

Integration and Synergy of Tos-PEG2-THP with Orthogonal Click Chemistry Methodologies

The bifunctional nature of this compound allows for its integration with orthogonal click chemistry methodologies, primarily through modifications at its terminal groups. The tetrahydropyranyl (THP) group serves as an acid-labile protecting group for the terminal alcohol uantwerpen.bemasterorganicchemistry.comyoutube.comtotal-synthesis.com. Upon deprotection under mild acidic conditions, a terminal hydroxyl group is revealed uantwerpen.bemasterorganicchemistry.comyoutube.comtotal-synthesis.com. This hydroxyl group can then be readily functionalized with moieties suitable for click chemistry, such as azides or alkynes broadpharm.comexplorationpub.commdpi.comnih.govlumiprobe.commedchemexpress.comacs.orgsigmaaldrich.comnih.gov. Alternatively, the tosyl group at the other end of the molecule is an excellent leaving group, susceptible to nucleophilic substitution mdpi.comchemicalbook.comgoogle.combroadpharm.comu-tokyo.ac.jp. This allows for the displacement of the tosylate by nucleophiles bearing azide (B81097) or alkyne functionalities, thereby enabling conjugation via click chemistry reactions like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) broadpharm.comcreative-biogene.comexplorationpub.commdpi.comnih.govlumiprobe.commedchemexpress.comacs.orgsigmaaldrich.com. This dual reactivity profile makes this compound a valuable precursor for constructing complex bioconjugates and molecular architectures through highly efficient and selective click chemistry reactions.

Development of Innovative Synthetic Routes and Diverse Functionalization Strategies for this compound Derivatives

The synthesis of this compound typically involves the tosylation of a protected diethylene glycol derivative. A common synthetic strategy begins with diethylene glycol, where one hydroxyl group is protected as a tetrahydropyranyl (THP) ether, and the other hydroxyl group is then tosylated. The THP protection is achieved by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH) uantwerpen.beyoutube.comtotal-synthesis.comcrimsonpublishers.comrsc.org. The subsequent tosylation of the remaining hydroxyl group is typically performed using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) atlantis-press.commdpi.comacs.orgchemicalbook.comgoogle.comrsc.orgtue.nl.

Diverse functionalization strategies can be employed to create derivatives of this compound. The THP group can be selectively removed under acidic conditions to yield a terminal hydroxyl group, which can then undergo further reactions like esterification, etherification, or conjugation with other molecules masterorganicchemistry.comyoutube.comtotal-synthesis.commdpi.com. Conversely, the tosyl group can be displaced by various nucleophiles, including amines, thiols, or azides, providing access to a wide array of functionalized PEG linkers creative-biogene.commdpi.commedchemexpress.comgoogle.com. For instance, reaction with sodium azide can introduce an azide functionality, crucial for click chemistry applications mdpi.commedchemexpress.comgoogle.com. The synthesis of mono-tosylated PEG derivatives, like α-tosyl-ω-hydroxyl PEG, is a key step in preparing such bifunctional linkers creative-biolabs.comacs.orgresearchgate.netmdpi.com.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Tos-PEG2-THP with high purity?

- Methodological Answer : Utilize stepwise coupling reactions under inert conditions (e.g., nitrogen atmosphere) with Tosyl chloride and THP-protected diols. Purification via flash chromatography (silica gel, gradient elution) or preparative HPLC is critical. Validate purity using H/C NMR (peak assignments for tosyl and THP groups) and HPLC-MS (mass confirmation). Cross-reference protocols from primary literature to ensure reproducibility .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–10) at 25°C, 37°C, and 50°C. Monitor degradation via UV-Vis spectroscopy (λ~270 nm for tosyl absorption) and LC-MS for byproduct identification. Include kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. Ensure compliance with ICH guidelines for stability testing .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Combine H/C NMR (e.g., δ 2.4 ppm for tosyl methyl protons) and FT-IR (stretching vibrations for sulfonate and ether groups). For ambiguous cases, employ 2D NMR (COSY, HSQC) or X-ray crystallography if single crystals are obtainable. Cross-validate with literature data from peer-reviewed journals .

Advanced Research Questions

Q. How should researchers address contradictions in reported solubility data for this compound across studies?

- Methodological Answer : Perform systematic solubility assays using standardized solvents (e.g., DMSO, water, THF) under controlled temperature and agitation. Compare results with prior studies, noting differences in experimental conditions (e.g., particle size, equilibration time). Use Hansen solubility parameters (HSPs) to rationalize discrepancies and identify optimal solvent systems .

Q. What strategies optimize this compound’s reaction yield in multi-step organic syntheses?

- Methodological Answer : Apply Design of Experiments (DoE) to identify critical variables (e.g., stoichiometry, catalyst loading, reaction time). Use response surface methodology (RSM) to model interactions between factors. For scale-up, prioritize continuous flow chemistry to enhance mixing and heat transfer. Document deviations rigorously to ensure reproducibility .

Q. How can mechanistic studies elucidate this compound’s role in protecting-group chemistry?

- Methodological Answer : Employ kinetic isotope effects (KIEs) or computational modeling (DFT) to probe transition states during tosyl deprotection. Use in-situ FT-IR or Raman spectroscopy to monitor real-time reaction progress. Compare with analogous compounds (e.g., PEG3-THP) to isolate steric/electronic effects .

Q. What analytical approaches validate this compound’s compatibility with biological systems for drug-conjugation studies?

- Methodological Answer : Perform cytotoxicity assays (e.g., MTT on HEK293 cells) and serum stability tests (incubation in fetal bovine serum, analyzed via LC-MS). Use fluorescence labeling (e.g., FITC-tagged derivatives) to track cellular uptake via confocal microscopy. Ensure compliance with ethical guidelines for biological research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.